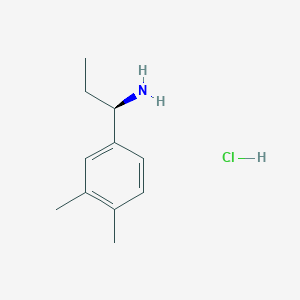

(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOYDEIOTDWSJT-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704191 | |

| Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856563-05-8 | |

| Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine

Foreword: The Strategic Importance of Chiral Amines

Chiral primary amines are foundational building blocks in modern medicinal chemistry and materials science.[1][2] Their prevalence in over 40% of active pharmaceutical ingredients underscores the critical need for efficient, scalable, and highly selective synthetic methodologies.[1] (R)-1-(3,4-Dimethylphenyl)propan-1-amine, a key chiral intermediate, presents a representative synthetic challenge whose resolution showcases the cutting edge of asymmetric catalysis. This guide provides a comprehensive overview of field-proven strategies for its synthesis, focusing on the underlying principles, practical execution, and comparative advantages of both biocatalytic and chemocatalytic approaches. Our objective is to equip researchers with the technical insights necessary to select and implement the optimal synthetic route for their specific research and development goals.

Strategic Overview: Pathways to Enantiopurity

The synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine from the prochiral ketone, 3,4-dimethylpropiophenone, can be broadly categorized into two dominant strategies: biocatalytic and chemocatalytic asymmetric reductive amination. Each pathway offers a distinct set of advantages concerning selectivity, operational complexity, and environmental impact.

Figure 1: High-level overview of primary synthetic routes.

Biocatalytic Approaches: Precision and Sustainability

Biocatalysis has emerged as a powerful and sustainable strategy for producing enantiopure amines.[3][4] Enzymes, operating under mild aqueous conditions, offer unparalleled selectivity, often exceeding what is achievable through traditional chemical methods.

Asymmetric Synthesis via Transaminases (TAs)

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a carbonyl acceptor.[5] This process directly converts a prochiral ketone into a chiral amine with high enantiomeric excess (e.e.).[3][4]

Causality of Choice: The key advantage of TAs is the near-perfect enantioselectivity (>99% e.e. is common) and the use of benign reagents and solvents (water).[3][4] The reaction equilibrium can be driven to completion by using an inexpensive amine donor in excess or by removing the ketone byproduct.

Figure 2: Simplified catalytic cycle of a transaminase.

Protocol Validation: A self-validating protocol involves monitoring the reaction progress via HPLC using a chiral column to simultaneously track substrate consumption, product formation, and the enantiomeric excess.

Detailed Protocol: (R)-TA Mediated Asymmetric Synthesis

-

Biocatalyst Preparation: Prepare a solution of a commercially available (R)-selective ω-transaminase (e.g., from Aspergillus terreus or a recombinant variant) in a phosphate buffer (100 mM, pH 7.5). Pyridoxal-5'-phosphate (PLP) cofactor (1 mM) should be included.

-

Reaction Setup: In a temperature-controlled vessel at 30-40°C, add 3,4-dimethylpropiophenone (e.g., 50 mM final concentration) to the enzyme solution.

-

Initiation: Add L-Alanine (as the amine donor, e.g., 1.0 M) and an alanine dehydrogenase/formate dehydrogenase system for cofactor regeneration and byproduct removal, or simply use a large excess of an amine donor like isopropylamine, which generates acetone as a volatile byproduct.

-

Incubation: Stir the mixture for 24-48 hours. Maintain the pH at 7.5 using a pH-stat or periodic addition of a suitable base.

-

Work-up:

-

Stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).

-

Adjust the pH of the aqueous layer to >10 with NaOH to deprotonate the amine product.

-

Extract the product into the organic layer.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude amine can be purified by distillation or crystallization of a salt (e.g., hydrochloride) if necessary.

| Parameter | Typical Value | Source |

| Conversion | 88-95% | [3][4] |

| Enantiomeric Excess (e.e.) | >99% (R) | [3][4] |

| Temperature | 30-40 °C | [6] |

| pH | 7.5 - 8.5 | [6] |

Asymmetric Synthesis via Reductive Aminases (RedAms)

Reductive aminases (RedAms) are a more recently discovered class of enzymes that catalyze the direct reductive amination of ketones using ammonia and a nicotinamide cofactor (NAD(P)H).[7]

Causality of Choice: RedAms are highly atom-economical as they can utilize ammonia directly, avoiding the formation of a ketone byproduct seen with transaminases.[7] This simplifies downstream processing and is advantageous for large-scale synthesis. Their potential for producing primary amines with excellent enantiomeric excess makes them a compelling alternative.[7]

Chemocatalytic Approaches: Versatility and Scalability

Chemocatalysis offers robust and highly scalable routes to chiral amines, leveraging transition metal complexes or organocatalysts to control stereochemistry.

Asymmetric Reductive Amination (ARA)

This is one of the most direct and efficient chemocatalytic methods. It involves the in-situ formation of an imine from the ketone and an ammonia source (e.g., ammonium acetate), followed by immediate asymmetric hydrogenation catalyzed by a chiral transition metal complex.[8]

Causality of Choice: This one-pot procedure is operationally simple and avoids the isolation of the often-unstable intermediate imine. Ruthenium and Iridium catalysts paired with chiral phosphine ligands (e.g., TunePhos, BINAP derivatives) have demonstrated high efficiency and enantioselectivity for this transformation.[8]

Figure 3: Workflow for one-pot asymmetric reductive amination.

Detailed Protocol: Ru/C3-TunePhos Catalyzed ARA [8]

-

Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with [Ru(cod)(2-methylallyl)2] and (R)-C3-TunePhos ligand in a suitable solvent like methanol. Activate the catalyst precursor under H2 pressure according to established literature procedures.

-

Reaction Setup: To the activated catalyst solution, add 3,4-dimethylpropiophenone and ammonium acetate.

-

Reaction: Seal the autoclave, purge with H2 gas, and pressurize to 50-80 atm. Heat the reaction to 50-60°C and stir vigorously for 12-24 hours.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the H2 pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Perform a standard acid-base extraction: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (e.g., NaHCO3), extract the aqueous layer, and then combine the organic layers.

-

To isolate the product, extract the organic solution with aqueous HCl. Basify the acidic aqueous layer with NaOH and extract the free amine into a fresh portion of organic solvent.

-

-

Purification: Dry the final organic extract over Na2SO4, filter, and concentrate to afford the pure amine. Enantiomeric excess is determined by chiral HPLC or GC analysis.

| Catalyst System | Ligand | Yield (%) | e.e. (%) | Source |

| Ruthenium | (R)-C3-TunePhos | >95% | ~97% | [8] |

| Iridium | Spiro PAP | High | High | [9] |

| Rhodium/Iridium | Chiral Diamine | High | up to 99% | [10] |

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is a multifactorial decision balancing stereoselectivity, yield, cost, scale, and environmental considerations.

| Feature | Transaminase (TA) | Reductive Aminase (RedAm) | Asymmetric Reductive Amination (ARA) |

| Enantioselectivity | Excellent (>99% e.e.) | Excellent (>97% e.e.) | Very Good to Excellent (90-99% e.e.) |

| Atom Economy | Good (byproduct formed) | Excellent (uses NH3) | Excellent (uses NH4X + H2) |

| Operating Conditions | Mild (30-40°C, 1 atm, aqueous) | Mild (ambient temp/pressure) | Harsher (elevated temp/pressure) |

| Catalyst Source | Commercially available enzymes | Emerging enzyme class | Precious metals, complex ligands |

| Cost & Scalability | Cost-effective at scale, but enzyme cost can be high initially | Potentially very cost-effective | High initial cost (catalyst), but very scalable |

| Environmental Impact | Green (aqueous media, biodegradable) | Very Green | Solvent use, metal waste concerns |

| Key Advantage | Unmatched selectivity, "green" process | High atom economy, direct use of ammonia | High throughput, operational simplicity |

Conclusion and Future Outlook

The enantioselective synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine is a well-addressed challenge with robust solutions available from both biocatalysis and chemocatalysis.

-

For ultimate selectivity and sustainable manufacturing , transaminase-mediated synthesis stands out as the premier choice, consistently delivering >99% e.e. under mild, aqueous conditions.[3][4]

-

For operational simplicity and proven scalability in a traditional chemical setting , asymmetric reductive amination using state-of-the-art Ruthenium or Iridium catalysts provides a highly efficient and direct one-pot route from the ketone.[8]

The continued development of novel enzyme classes like reductive aminases and the design of more active and robust non-precious metal catalysts will further expand the synthetic chemist's toolkit. The future of chiral amine synthesis will likely involve a synergistic approach, where biocatalytic and chemocatalytic methods are not seen as competitors but as complementary tools selected based on the specific economic, environmental, and performance requirements of the target molecule.

References

-

Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: RSC Publishing URL: [Link]

-

Title: Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Kinetic and Mechanistic Investigations Source: Journal of the American Chemical Society URL: [Link]

-

Title: Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S) Source: ResearchGate URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent advances in the asymmetric reduction of imines by recycled catalyst systems Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate Source: ACS Publications URL: [Link]

-

Title: Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone Source: ResearchGate URL: [Link]

-

Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: PMC - NIH URL: [Link]

-

Title: Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis Source: PMC - NIH URL: [Link]

-

Title: Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models Source: Wiley Online Library URL: [Link]

-

Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: ResearchGate URL: [Link]

-

Title: Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 Source: Journal of the American Chemical Society URL: [Link]

-

Title: Biocatalytic Asymmetric Synthesis of Unnatural Amino Acids Through the Cascade Transfer of Amino Groups from Primary Amines onto Keto Acids Source: ResearchGate URL: [Link]

-

Title: Novel Reductive Aminases for the Preparation of Chiral Amines Source: University of Edinburgh Research Explorer URL: [Link]

-

Title: Direct catalytic asymmetric synthesis of α-chiral primary amines Source: RSC Publishing URL: [Link]

-

Title: Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure Source: Tetrahedron: Asymmetry URL: [Link]

-

Title: Dimethyl(1-oxopropyl)phenylsilane Source: Organic Syntheses URL: [Link]

-

Title: Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines Source: CCS Chemistry URL: [Link]

-

Title: New Asymmetric Synthesis Research Source: Purdue University Chemistry URL: [Link]

-

Title: Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines Source: Journal of the American Chemical Society URL: [Link]

-

Title: The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids Source: MDPI URL: [Link]

-

Title: Asymmetric organocatalytic synthesis of chiral homoallylic amines Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol Source: Scientific Research Publishing URL: [Link]

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis of chiral amines via reductive amination and rational design... Source: ResearchGate URL: [Link]

-

Title: STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry URL: [Link]

-

Title: Enantioselective synthesis of α-aminopropargylphosphonates Source: PMC - NIH URL: [Link]

-

Title: PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE... Source: Organic Syntheses URL: [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ajpamc.com [ajpamc.com]

- 7. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. pcliv.ac.uk [pcliv.ac.uk]

Solubility of (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of (R)-1-(3,4-Dimethylphenyl)propan-1-amine Hydrochloride in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a chiral amine salt of significant interest in pharmaceutical development. This document navigates through the theoretical underpinnings of solubility, outlines a rigorous experimental protocol for its determination, and discusses the anticipated solubility of this compound in a range of common organic solvents. The insights provided herein are intended to empower researchers and formulation scientists with the foundational knowledge required to effectively harness the therapeutic potential of this molecule.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a chiral amine salt with a molecular structure that presents both hydrophobic (the dimethylphenyl group) and hydrophilic (the ammonium hydrochloride group) moieties. Understanding its solubility in various organic solvents is paramount for several stages of drug development, including:

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining the desired polymorphic form with high purity.

-

Formulation: Developing a stable and effective dosage form, whether it be a solid oral dosage form, a parenteral solution, or a topical preparation, is contingent on the API's solubility in the chosen excipients.

-

Analytical Method Development: The choice of solvent is critical for developing accurate and robust analytical methods for quality control and characterization.

This guide serves as a detailed resource for scientists and researchers, offering both theoretical insights and practical methodologies for assessing the solubility of this important pharmaceutical compound.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For an amine hydrochloride salt like this compound, the primary factors governing its solubility in organic solvents include:

-

"Like Dissolves Like": This fundamental principle suggests that substances with similar polarities are more likely to be soluble in each other.[1] this compound, being a salt, is ionic and therefore highly polar. It is expected to exhibit greater solubility in polar solvents that can effectively solvate the ammonium cation and the chloride anion.

-

Hydrogen Bonding: The ammonium group of the solute can act as a hydrogen bond donor, while the chloride anion can act as a hydrogen bond acceptor. Solvents that are capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the salt.[1]

-

Dielectric Constant of the Solvent: Solvents with a high dielectric constant are better able to shield the electrostatic interactions between the cation and anion of the salt, thereby promoting dissolution.

-

Molecular Size and Shape: The relatively bulky dimethylphenyl group introduces a significant non-polar character to the molecule, which can limit its solubility in highly polar, aqueous environments but may enhance it in certain organic solvents with both polar and non-polar characteristics.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈ClN | ChemScene[4] |

| Molecular Weight | 199.72 g/mol | ChemScene[4] |

| Appearance | Solid | N/A |

| Chirality | (R)-enantiomer | N/A |

| Structure | PubChem |

Experimental Determination of Solubility: A Validated Protocol

Due to the complex nature of solubility, experimental determination remains the gold standard. The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (API) of known purity

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker. A typical temperature for screening is 25 °C.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24 to 72 hours). The system is considered to be at equilibrium when the concentration of the dissolved API in the supernatant does not change over time. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved API.

-

Prepare a calibration curve using standard solutions of the API of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the API in each solvent using the determined concentration and the dilution factor. The results are typically expressed in mg/mL or g/L.

-

Anticipated Solubility Profile and Discussion

While specific experimental data for this compound is not publicly available, a qualitative solubility profile can be predicted based on the principles of intermolecular forces and the properties of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, which can effectively solvate both the ammonium cation and the chloride anion. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, DMSO | Moderate to High | These solvents are polar and can solvate the cation through dipole-ion interactions. Their ability to solvate the chloride anion is less effective than protic solvents. DMSO is a particularly strong solvent for salts. |

| Non-Polar Solvents | Hexane, Toluene | Low to Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent results in weak solute-solvent interactions, making dissolution energetically unfavorable. |

| Chlorinated Solvents | Dichloromethane | Low to Moderate | While having a moderate dielectric constant, their ability to solvate ions is limited. Some solubility may be observed due to dipole-ion interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | Ethers are relatively non-polar and are poor solvents for ionic compounds. |

Causality Behind Expected Trends:

The high solubility in polar protic solvents is driven by the strong ion-dipole interactions and hydrogen bonding between the solvent and the ammonium and chloride ions. In aprotic polar solvents, the solubility will largely depend on the solvent's ability to stabilize the cation. The non-polar nature of the dimethylphenyl group may slightly enhance solubility in less polar solvents compared to a similar amine salt without this feature, but the ionic character of the hydrochloride salt is the dominant factor.

The following diagram illustrates the key molecular interactions influencing the solubility of this compound in a polar protic solvent like methanol.

Caption: Key molecular interactions governing solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful development as a pharmaceutical agent. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed and robust experimental protocol for its determination, and a predictive qualitative assessment of its behavior in various solvent classes. While experimental data is ultimately required for precise formulation and process development, the principles and methodologies outlined here provide a strong foundation for rational solvent selection and further investigation. It is the recommendation of this guide that the described experimental protocol be followed to generate precise and reliable solubility data to inform all stages of the drug development process.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 655, 124233. [Link]

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved January 23, 2026, from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination Utilizing (R)-1-(3,4-Dimethylphenyl)propan-1-amine

Introduction: The Strategic Importance of Chiral Amines in Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their stereochemistry often dictates biological activity, making the development of robust and stereoselective methods for their synthesis a cornerstone of modern medicinal chemistry. Asymmetric reductive amination stands out as a powerful and direct strategy for creating these valuable motifs, offering a convergent approach to complex molecular targets.[3][4]

This guide provides detailed application notes and protocols for the use of a specific chiral auxiliary, (R)-1-(3,4-Dimethylphenyl)propan-1-amine, in diastereoselective reductive amination reactions. While direct literature on this specific amine is emerging, the principles outlined herein are grounded in well-established methodologies for asymmetric synthesis and are designed to provide researchers with a robust starting point for their investigations.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the reactants is crucial for successful reaction setup and optimization.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| (R)-1-(3,4-Dimethylphenyl)propan-1-amine | C₁₂H₁₉N | 177.29[5] | Chiral amine, acts as a stereodirecting group. | |

| 1-(3,4-Dimethylphenyl)propan-1-one | C₁₁H₁₄O | 162.23[6] | Prochiral ketone precursor to the chiral amine. | |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | C₆H₁₀BNaO₆ | 211.94 | Mild and selective reducing agent, tolerant of acidic conditions.[7][8][9][10] |

Proposed Synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine

As (R)-1-(3,4-Dimethylphenyl)propan-1-amine may not be commercially available, a reliable synthetic route is essential. A highly effective method is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(3,4-dimethylphenyl)propan-1-one, using a chiral auxiliary or an enzyme-catalyzed process.

Enzymatic Asymmetric Reductive Amination: A Green Chemistry Approach

Recent advances in biotechnology have enabled the use of engineered amine dehydrogenases (AmDHs) or transaminases for the highly enantioselective synthesis of chiral amines.[11][12] This approach is often preferred due to its high stereoselectivity, mild reaction conditions, and environmentally benign nature.

Core Protocol: Diastereoselective Reductive Amination

The following protocols detail the use of (R)-1-(3,4-Dimethylphenyl)propan-1-amine as a chiral auxiliary in the reductive amination of a representative aldehyde and ketone.

Mechanism of Reductive Amination

The reaction proceeds through a two-step sequence within a single pot:

-

Imine/Iminium Ion Formation: The chiral primary amine reacts with the carbonyl compound (aldehyde or ketone) to form a Schiff base (imine). In the presence of a mild acid, this can be protonated to form a more electrophilic iminium ion.

-

Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride to the electrophilic carbon of the imine/iminium ion, forming the new stereocenter.[13][14]

Caption: General workflow for one-pot reductive amination.

Protocol 1: Reductive Amination of an Aldehyde (e.g., Isobutyraldehyde)

This protocol describes the synthesis of a chiral secondary amine.

Materials:

-

(R)-1-(3,4-Dimethylphenyl)propan-1-amine

-

Isobutyraldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-1-(3,4-Dimethylphenyl)propan-1-amine (1.0 eq).

-

Dissolve the amine in DCE (approximately 0.1 M concentration).

-

Add isobutyraldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

-

In a single portion, add STAB (1.5 eq). Caution: The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched secondary amine.

Protocol 2: Reductive Amination of a Ketone (e.g., Acetophenone)

This protocol details the synthesis of a chiral tertiary amine, which may require slightly more forcing conditions.

Materials:

-

(R)-1-(3,4-Dimethylphenyl)propan-1-amine

-

Acetophenone

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (optional catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine (R)-1-(3,4-Dimethylphenyl)propan-1-amine (1.0 eq) and acetophenone (1.1 eq) in DCE.

-

For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to promote iminium ion formation.[7]

-

Stir the mixture for 1-2 hours at room temperature.

-

Add STAB (1.5 - 2.0 eq) portion-wise to manage any exotherm.

-

Stir vigorously at room temperature to 40 °C for 24-48 hours, monitoring by TLC or LC-MS.

-

Work-up the reaction as described in Protocol 1.

-

Purification is typically achieved via flash column chromatography.

Stereochemical Considerations and Analysis

The facial selectivity of the hydride attack on the imine intermediate is directed by the stereocenter of the chiral amine. The bulky 3,4-dimethylphenyl group will likely orient itself to minimize steric hindrance, thereby influencing the trajectory of the incoming hydride from the reducing agent. The diastereomeric ratio of the product should be determined using techniques such as:

-

¹H NMR Spectroscopy: Diastereomers often exhibit distinct signals, particularly for protons near the newly formed stereocenter.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method for separating and quantifying diastereomers.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Conversion | Incomplete imine formation. | Add a catalytic amount of acetic acid or use a dehydrating agent like MgSO₄. Increase reaction time or temperature. |

| Sterically hindered substrates. | Use a less bulky reducing agent or increase the amount of reducing agent and prolong the reaction time. | |

| Formation of Side Products | Reduction of the carbonyl starting material. | Ensure the reducing agent is added after sufficient time for imine formation. STAB is generally selective for the iminium ion over the carbonyl.[10][13] |

| Over-alkylation of the amine. | Reductive amination is generally less prone to over-alkylation than direct alkylation.[13] If observed, consider a stepwise procedure. | |

| Poor Diastereoselectivity | Insufficient steric influence from the chiral auxiliary. | Lower the reaction temperature. Screen different solvents to influence the transition state geometry. |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for reductive amination.

Conclusion

(R)-1-(3,4-Dimethylphenyl)propan-1-amine serves as a promising chiral auxiliary for the diastereoselective synthesis of secondary and tertiary amines via reductive amination. The protocols provided herein, utilizing the mild and efficient reducing agent sodium triacetoxyborohydride, offer a solid foundation for researchers in drug development and organic synthesis. Careful optimization of reaction parameters and diligent analysis of the stereochemical outcome will be key to unlocking the full potential of this methodology.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

-

ACS Publications. (2026). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase | The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. [Link]

-

PubChem. (n.d.). 1-(3,4-Dimethylphenyl)propan-1-one. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. [Link]

-

University of Liverpool. (2013). Asymmetric Reductive Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

ResearchGate. (2025). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

ACS Publications. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination | ACS Catalysis. [Link]

-

ACS Division of Chemical Education. (n.d.). Electrochemical synthesis of chiral amines and amino acid derivatives. [Link]

-

Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. [Link]

-

YouTube. (2020). Amine Preparation 4 - Reductive Amination. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers. [Link]

-

PubChem. (n.d.). N,N-dimethyl-3-(4-methylphenyl)propan-1-amine. [Link]

-

Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]

-

Chemchart. (n.d.). 3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). [Link]

-

Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. [Link]

Sources

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. vapourtec.com [vapourtec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances on transition-metal-catalysed asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. N,N-dimethyl-3-(4-methylphenyl)propan-1-amine | C12H19N | CID 19106303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3,4-Dimethylphenyl)propan-1-one | C11H14O | CID 3853521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Application Note: High-Confidence GC-MS Analysis of Phenylpropanamine Derivatives for Forensic and Clinical Research

Abstract

This document provides a comprehensive guide to the analysis of phenylpropanamine derivatives, including controlled substances like amphetamine, methamphetamine, and MDMA, using Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed, field-proven protocols for sample preparation from biological matrices, chemical derivatization to enhance analyte volatility and stability, and optimized instrument parameters for robust and reproducible results. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This guide is intended for researchers, forensic scientists, and drug development professionals seeking a reliable framework for the identification and quantification of these compounds.

Introduction: The Analytical Imperative

Phenylpropanamines are a class of compounds based on the phenethylamine backbone, encompassing a wide range of substances from legitimate pharmaceuticals to highly abused stimulants. Their structural similarity presents a significant analytical challenge, demanding methods with high specificity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for confirmatory analysis in forensic toxicology due to its exceptional separating power and the structural information provided by mass spectrometry.[1]

However, the inherent polarity and low volatility of many phenylpropanamines, owing to the presence of primary or secondary amine groups, make them unsuitable for direct GC analysis. Chemical derivatization is a mandatory pre-analytical step to mitigate these issues, improving chromatographic peak shape, enhancing thermal stability, and yielding characteristic mass spectra crucial for unambiguous identification.[2][3] This application note focuses on trifluoroacetic anhydride (TFAA) acylation, a robust and widely used derivatization technique.[4][5]

The Analytical Workflow: A Validating System

A successful analysis is built on a sequence of optimized steps, each contributing to the overall quality and reliability of the final result. The workflow described herein is designed as a self-validating system, incorporating quality control checks and explaining the scientific rationale at each stage.

Figure 1: Overall GC-MS analytical workflow for phenylpropanamine derivatives.

Experimental Protocols

Sample Preparation: Isolating the Target

The goal of sample preparation is to isolate the analytes from the complex biological matrix (e.g., urine, blood) while removing interferences. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective.[1] The choice often depends on available resources, desired throughput, and matrix complexity.

Causality: Phenylpropanamines are basic compounds. By adjusting the sample pH to alkaline conditions (pH > 10), they are converted to their non-ionized, free base form. This significantly increases their solubility in nonpolar organic solvents, facilitating efficient extraction from the aqueous biological matrix.[6]

Protocol 1: Liquid-Liquid Extraction (LLE)

-

Pipette 1-2 mL of the biological sample (e.g., urine) into a screw-capped glass tube.

-

Spike with an appropriate deuterated internal standard (e.g., Methamphetamine-d8). The use of stable isotope-labeled internal standards is critical as they mimic the analyte's chemical behavior during extraction and derivatization, correcting for any sample loss and ionization variations.[7]

-

Add a strong base (e.g., 1 mL of 2 N NaOH) to adjust the pH to >10.[6]

-

Add 5 mL of a nonpolar organic solvent (e.g., ethyl acetate).

-

Cap the tube and vortex/agitate for 5-10 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at < 50°C. The sample is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE)

-

Condition a mixed-mode cation exchange SPE cartridge (e.g., 200 mg) by sequentially passing 2 mL of methanol and 2 mL of deionized water.[8]

-

Dilute 1 mL of the biological sample with 2 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Spike with the internal standard.[8]

-

Load the sample onto the SPE column at a slow, dropwise rate.

-

Wash the column sequentially with 2 mL of 0.1 M HCl and 2 mL of methanol to remove interferences.[8]

-

Dry the column thoroughly under full vacuum for at least 5 minutes.

-

Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[8]

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen at < 60°C. The sample is now ready for derivatization.

Derivatization: Enhancing Analyzability

Derivatization with trifluoroacetic anhydride (TFAA) is an acylation reaction that targets the active hydrogen on the amine group. This process replaces the polar N-H bond with a nonpolar, electron-rich trifluoroacetyl group.

Causality:

-

Increased Volatility: The replacement of the polar amine hydrogen with a bulky, nonpolar group reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and making it suitable for gas chromatography.[3]

-

Improved Thermal Stability: The resulting amide is more stable than the primary/secondary amine, preventing degradation in the hot GC injector.

-

Characteristic Fragmentation: The trifluoroacetyl group directs the fragmentation of the molecule in the mass spectrometer, producing unique, high-mass ions that are highly specific to the derivatized analyte, aiding in identification and quantification.[9]

Figure 2: Acylation of amphetamine with TFAA.

Protocol 3: TFAA Derivatization

-

To the dried extract from the previous step, add 50 µL of ethyl acetate and 50 µL of TFAA.[10]

-

Cap the tube tightly, vortex briefly, and heat at 70°C for 30 minutes.[5]

-

Cool the tube to room temperature.

-

Evaporate the solution to dryness under a gentle stream of nitrogen.

-

Reconstitute the final residue in 50-100 µL of ethyl acetate.

-

Transfer the solution to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of TFA-derivatized phenylpropanamines. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Column | 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS, Rxi-5Sil MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard, nonpolar column that provides excellent separation for a wide range of compounds.[10] |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injection | 1-2 µL, Splitless Mode | Maximizes the transfer of analyte onto the column, essential for trace-level detection.[10] |

| Injector Temp. | 250 - 280°C | Ensures rapid and complete volatilization of the derivatized analytes without thermal degradation.[10] |

| Oven Program | Initial 80°C (hold 2 min), ramp 8°C/min to 150°C, then ramp 30°C/min to 280°C (hold 2 min) | A typical temperature program that effectively separates common phenylpropanamine derivatives.[10] |

| MS System | ||

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for library matching.[10] |

| Source Temp. | 230°C | Standard temperature to maintain analyte integrity in the ion source. |

| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |

| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and library searching. SIM mode offers superior sensitivity and selectivity for quantification by monitoring only characteristic ions.[10] |

Data Analysis and Interpretation

Identification is based on two key criteria:

-

Retention Time (RT): The derivatized analyte must elute at a retention time that matches a known, authenticated reference standard analyzed under the same conditions.

-

Mass Spectrum: The acquired mass spectrum must match the spectrum of the reference standard and/or a trusted spectral library, such as the NIST/Wiley library.[11]

Fragmentation Pathways: The primary fragmentation of TFA-derivatized phenylpropanamines under EI conditions involves cleavage of the Cα-Cβ bond (α-cleavage) and cleavage with a hydrogen rearrangement.[9][12] For example, TFA-methamphetamine typically shows a prominent ion at m/z 154 (from α-cleavage) and another at m/z 118 (from hydrogen rearrangement).[9] These characteristic fragments are crucial for confident identification.

Table 1: Characteristic EI Mass Fragments (m/z) for TFA-Derivatized Phenylpropanamines

| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Typical Fragmentation Pathway |

| Amphetamine (AM) | AM-TFA | 140 | 118, 91 | α-Cleavage, H-Rearrangement |

| Methamphetamine (MA) | MA-TFA | 154 | 118, 91 | α-Cleavage, H-Rearrangement |

| MDMA | MDMA-TFA | 154 | 162, 135 | α-Cleavage, H-Rearrangement |

| MDEA | MDEA-TFA | 168 | 162, 135 | α-Cleavage, H-Rearrangement |

| MDA | MDA-TFA | 140 | 162, 135 | α-Cleavage, H-Rearrangement |

| Data compiled from authoritative sources.[9][10][13] |

Method Validation and Quality Control

For the data to be legally and scientifically defensible, the analytical method must be thoroughly validated.[2][7] A robust quality assurance (QA) and quality control (QC) program is mandatory.[14]

Validation Parameters:

-

Selectivity: The ability to differentiate the target analytes from other compounds in the matrix.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14]

-

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

-

Precision and Accuracy: Assesses the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).[14]

-

Stability: Evaluates the stability of the analytes in the biological matrix and in the prepared extracts over time.

Quality Control:

-

Calibrators and Controls: Each analytical batch must include a set of calibrators to generate a calibration curve and at least two levels of quality control samples (e.g., low and high) to verify the accuracy of the run.[7]

-

Internal Standards: The response of the internal standard must be monitored in all samples to ensure the consistency of the extraction and analysis process.

-

Acceptance Criteria: Pre-defined criteria for retention time shifts, ion ratios, and QC sample accuracy must be met for the analytical run to be considered valid.[7]

Conclusion

The GC-MS methodology detailed in this application note provides a robust, reliable, and scientifically sound approach for the analysis of phenylpropanamine derivatives. By understanding the principles behind sample preparation, the necessity and mechanism of derivatization, and the fundamentals of data interpretation, laboratories can confidently implement and adapt this protocol. Adherence to strict method validation and a comprehensive quality control program ensures that the generated data is of the highest integrity, suitable for both research and forensic applications.

References

- (Reserved for future use)

-

Yeh, Y. H., et al. (2007). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of the Chinese Chemical Society. Available at: [Link]

-

Kim, J. Y., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Annals of Laboratory Medicine, 37(6), 529–534. Available at: [Link]

-

RTI International. (n.d.). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Forensic Sciences. Available at: [Link]

-

Yeh, Y. H., et al. (2007). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]

- (Reserved for future use)

-

Kim, J. Y., et al. (2017). Mass spectra for TFA derivatives of the target amphetamines and cathinones. ResearchGate. Available at: [Link]

-

Ho, E. N. M., et al. (2006). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 11(5), 344-353. Available at: [Link]

-

Dow, J., & Hall, K. (1979). Electron-capture capillary gas chromatographic determination of phenylpropanolamine in human plasma following derivatization with trifluoroacetic anhydride. Journal of Chromatography A, 174(2), 367-373. Available at: [Link]

-

Atanasov, V., et al. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1603-1608. Available at: [Link]

-

Shepard, C. J., et al. (2022). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. National Institute of Standards and Technology. Available at: [Link]

- (Reserved for future use)

-

Ince, M., & Can, G. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 28, 433-437. Available at: [Link]

-

David, F., & Sandra, P. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

-

Orfanidis, A., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Forensic Sciences, 2(3), 473-491. Available at: [Link]

- (Reserved for future use)

-

Hsu, M. C., et al. (2009). Detection of Abused Drugs in Urine by GC-MS. Journal of Food and Drug Analysis, 17(4), 233-245. Available at: [Link]

-

Lin, D. L., et al. (2001). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 9(2), 98-106. Available at: [Link]

-

Lisec, J., et al. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 21(6), 761. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electron-capture capillary gas chromatographic determination of phenylpropanolamine in human plasma following derivatization with trifluoroacetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. jfda-online.com [jfda-online.com]

- 7. forensicrti.org [forensicrti.org]

- 8. journal-imab-bg.org [journal-imab-bg.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 14. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine

Welcome to the technical support center for the synthesis of (R)-1-(3,4-Dimethylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, and achieving high yield and enantiopurity is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process with confidence.

Section 1: Overview of Synthetic Strategies

The most direct and industrially relevant approach to synthesizing α-chiral primary amines like (R)-1-(3,4-Dimethylphenyl)propan-1-amine is the asymmetric reductive amination of the corresponding prochiral ketone, 3,4-dimethylpropiophenone.[2] This transformation can be broadly categorized into two main strategies: transition-metal-catalyzed chemical synthesis and biocatalytic synthesis.

-

Asymmetric Reductive Amination (Chemical): This method involves the in situ formation of an imine from the ketone and an ammonia source, followed by stereoselective reduction using a chiral transition-metal catalyst (e.g., based on Ruthenium, Iridium, or Rhodium) and a reductant like H₂ gas.[1][2] This approach is highly versatile and scalable.

-

Biocatalytic Reductive Amination: This strategy employs enzymes, such as Reductive Aminases (RedAms) or Transaminases (TAs), to catalyze the reductive amination.[3][4] These methods offer exceptional stereoselectivity under mild, aqueous conditions, aligning with green chemistry principles.[5]

The general synthetic pathway is illustrated below.

Caption: General workflow for synthesizing the target chiral amine.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your experiments.

Problem Area: Low Reaction Conversion & Yield

Q1: My asymmetric reductive amination is stalling, resulting in low conversion. What are the common causes?

A1: Stalled reactions are typically due to issues with either imine formation or the reduction step. Consider these factors:

-

Imine Formation Equilibrium: The condensation of the ketone and amine source to form the imine is a reversible reaction that produces water.[6] If water is not effectively removed or sequestered (e.g., by using molecular sieves), the equilibrium will favor the starting materials, limiting the concentration of the imine available for reduction.

-

Catalyst Deactivation/Inhibition: The amine substrate, the product amine, or even impurities can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[2] Ensure high purity of starting materials and consider optimizing the catalyst loading.

-

Reductant Instability or Inactivity: If using a hydride reagent, ensure it is fresh and handled under anhydrous conditions, as many are sensitive to moisture.[7] If using H₂ gas, ensure the system is properly purged and maintained at the optimal pressure. For biocatalytic reactions, inefficient regeneration of the NADPH cofactor is a common cause of stalling.[5]

Q2: I'm recovering a significant amount of unreacted 3,4-dimethylpropiophenone. Why is this happening?

A2: This strongly points to a problem with imine formation or its stability. The primary culprit is often hydrolysis of the imine intermediate back to the ketone.[8] Imines are susceptible to hydrolysis, especially under acidic conditions if not controlled.

-

Causality: The reaction is often run under weakly acidic conditions to promote imine formation, but too much acid can accelerate hydrolysis. The presence of excess water in the reaction medium will also drive the equilibrium back towards the ketone.[8]

-

Solution:

-

Water Removal: Add a drying agent like anhydrous MgSO₄ or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed during imine condensation.

-

pH Control: For chemical syntheses, carefully buffer the reaction or use an ammonium salt that provides a suitable pH environment. For biocatalyses, ensure the buffer pH is optimal for both imine formation and enzyme activity.[4]

-

Problem Area: Poor Enantioselectivity

Q3: The enantiomeric excess (ee) of my product is low. How can I improve it?

A3: Low enantioselectivity indicates that the catalyst is not effectively discriminating between the two faces of the prochiral imine.

-

Catalyst and Ligand Choice: This is the most critical factor. The chiral ligand bound to the metal center dictates the stereochemical outcome. Not all ligands are suitable for all substrates. You may need to screen a panel of chiral ligands to find the optimal one for 3,4-dimethylpropiophenone. For instance, certain Ru/diphosphine/diamine catalysts are known to be highly effective for the asymmetric reduction of aryl ketones.[2]

-

Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity. The energetic difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Reducing thermal energy can enhance the preference for the lower-energy pathway, thus improving the ee.

-

Solvent Effects: The polarity of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. Experiment with a range of solvents (e.g., methanol, isopropanol, dichloromethane, THF) to find the optimal medium.

Problem Area: Side Product Formation

Q4: I'm observing 3,4-dimethylphenylpropan-1-ol as a major byproduct. How can I prevent this?

A4: The formation of the corresponding alcohol indicates that the ketone is being reduced directly before it can form an imine. This is a common issue of chemoselectivity.[6]

-

Choice of Reducing Agent: Some reducing agents, like NaBH₄, are capable of reducing both ketones and imines.[7] If the rate of ketone reduction is competitive with the rate of imine formation, significant alcohol byproduct will be formed. It is often better to use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃).[7]

-

One-Pot vs. Two-Step Procedure: To maximize selectivity, you can perform the reaction in two steps. First, allow the ketone and amine source to stir for a period to ensure maximum imine formation (this can be monitored by ¹H NMR or GC-MS). Then, add the reducing agent. This temporal separation ensures the reductant primarily encounters the imine rather than the ketone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting guide for the resolution of 1-(3,4-Dimethylphenyl)propan-1-amine

This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting for the synthesis, purification, and characterization of 1-(3,4-Dimethylphenyl)propan-1-amine, moving beyond a simple protocol to explain the underlying chemical principles and rationale for each step. Our aim is to empower you with the expertise to navigate the common and uncommon challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-(3,4-Dimethylphenyl)propan-1-amine?

A1: The most prevalent and accessible method is the reductive amination of 1-(3,4-dimethylphenyl)propan-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the desired primary amine.[1][2]

Q2: What are the critical parameters to control during the reductive amination to ensure a high yield of the primary amine?

A2: Several factors are crucial:

-

Choice of Amine Source: For the synthesis of a primary amine, ammonia is the required reagent.[3] Using a primary or secondary amine will result in the formation of a secondary or tertiary amine, respectively.[2]

-

pH Control: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.

-

Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common and cost-effective choice.[3] However, for more sensitive substrates or to avoid the reduction of the starting ketone, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[2]

-

Temperature and Reaction Time: These parameters should be optimized to ensure complete imine formation before the reduction step and to drive the reduction to completion.

Q3: I am observing a significant amount of unreacted ketone in my crude product. What could be the cause?

A3: Unreacted ketone can be due to several factors:

-

Incomplete Imine Formation: The equilibrium between the ketone/ammonia and the imine might not have been fully established. Ensure sufficient reaction time for this step. The use of a dehydrating agent or a Dean-Stark trap to remove water can drive the equilibrium towards imine formation.

-

Steric Hindrance: The 3,4-dimethylphenyl group might introduce some steric hindrance, slowing down the initial nucleophilic attack of ammonia.

-

Low Temperature: The initial imine formation step may require gentle heating to proceed at a reasonable rate.

Q4: My final product is contaminated with a significant amount of a higher molecular weight impurity. What is it likely to be and how can I avoid it?

A4: This is a classic issue of over-alkylation. The primary amine product can act as a nucleophile and react with another molecule of the imine intermediate, leading to the formation of a secondary amine. This secondary amine can, in turn, react further to form a tertiary amine.

To minimize this:

-

Use a large excess of ammonia: This will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.

-

Control the addition of the reducing agent: Adding the reducing agent portion-wise can help to reduce the imine as it is formed, minimizing its concentration and the likelihood of reacting with the product amine.

Troubleshooting Guide

Problem 1: Low Yield of 1-(3,4-Dimethylphenyl)propan-1-amine

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if necessary. | Reductive amination can be slow, especially with sterically hindered ketones. Ensuring the reaction has gone to completion is the first step in troubleshooting low yields. |

| Sub-optimal pH | Adjust the pH of the reaction mixture to be weakly acidic (pH 5-6). This can be achieved by using a buffer or adding a catalytic amount of a weak acid like acetic acid. | Imine formation is acid-catalyzed, but a highly acidic environment will protonate the ammonia, rendering it non-nucleophilic. A weakly acidic pH is a crucial balance. |

| Inefficient Reduction | Consider using a more powerful or selective reducing agent. If using NaBH₄, ensure it is fresh and added in sufficient excess. Alternatively, switch to NaBH(OAc)₃, which is often more effective for reductive aminations.[2] | The reactivity of borohydride reagents can vary. NaBH(OAc)₃ is particularly well-suited for reductive aminations as it is less likely to reduce the starting ketone. |

| Product Loss During Workup | Ensure the aqueous layer is sufficiently basic (pH > 12) during the extraction of the free amine. Perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate to maximize recovery. | The amine product will be protonated and water-soluble under acidic or neutral conditions. Basification is essential to deprotonate the amine, making it soluble in organic solvents for extraction. |

Problem 2: Presence of Impurities in the Final Product

| Impurity | Identification Method | Cause | Resolution |

| 1-(3,4-dimethylphenyl)propan-1-one (Starting Material) | GC-MS, ¹H NMR | Incomplete reaction. | Optimize reaction conditions (time, temperature, reagent stoichiometry). |

| Imine Intermediate | ¹H NMR (presence of a C=N signal), GC-MS | Incomplete reduction. | Increase the amount of reducing agent or extend the reduction time. |

| Secondary/Tertiary Amines | GC-MS (higher molecular weight peaks with characteristic fragmentation), ¹H & ¹³C NMR | Over-alkylation of the primary amine product. | Use a large excess of ammonia. Control the rate of addition of the reducing agent. |

| 1-(3,4-dimethylphenyl)propan-1-ol | GC-MS, ¹H NMR | Reduction of the starting ketone by the reducing agent. | Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[2] Add the reducing agent after allowing sufficient time for imine formation. |

Experimental Protocols

Protocol 1: Synthesis of 1-(3,4-Dimethylphenyl)propan-1-amine via Reductive Amination

This protocol is a general guideline and may require optimization.

-

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in methanol.

-

Add a large excess of ammonium acetate (e.g., 10 equivalents) or saturate the solution with ammonia gas.

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours to facilitate imine formation. The progress can be monitored by TLC.

-

-

Step 2: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) in small portions. Control the addition rate to manage any effervescence.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

-

-

Step 3: Work-up and Extraction

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add water and an organic solvent (e.g., dichloromethane).

-

Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12.

-

Separate the organic layer and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

-

Protocol 2: Purification by Crystallization of the Hydrochloride Salt

-

Step 1: Salt Formation

-

Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[4]

-

Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether dropwise with stirring until the solution is acidic (test with pH paper).

-

The hydrochloride salt should precipitate out of the solution.

-

-

Step 2: Isolation and Recrystallization

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Data Presentation

Table 1: Expected Analytical Data for 1-(3,4-Dimethylphenyl)propan-1-amine and its Precursor

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (Key) | Expected ¹³C NMR Signals (Key) |

| 1-(3,4-dimethylphenyl)propan-1-one | C₁₁H₁₄O | 162.23 g/mol [5] | Aromatic protons (multiplets), -CH₂- (quartet), -CH₃ (triplet), Ar-CH₃ (singlets) | C=O (~200 ppm), Aromatic carbons, Aliphatic carbons |

| 1-(3,4-Dimethylphenyl)propan-1-amine | C₁₁H₁₇N | 163.26 g/mol [6] | Aromatic protons (multiplets), -CH- (triplet), -NH₂ (broad singlet), -CH₂- (multiplet), -CH₃ (triplet), Ar-CH₃ (singlets) | Aromatic carbons, -CH-NH₂ (~50-60 ppm), Aliphatic carbons |

Table 2: Typical GC-MS Fragmentation of Related Phenethylamines

| Fragment (m/z) | Proposed Structure | Significance |

| M-15 | Loss of a methyl group | Often a minor peak. |

| M-29 | Loss of an ethyl group | A significant fragment from the cleavage of the Cα-Cβ bond. |

| Base Peak | Varies, often a fragment containing the amine group. For amphetamine, a common fragment is at m/z 44.[7] | The most intense peak in the mass spectrum, characteristic of the molecule's structure. |

Visualization

Workflow for the Synthesis and Purification of 1-(3,4-Dimethylphenyl)propan-1-amine

Caption: Workflow from synthesis to analysis.

Logical Relationship of Troubleshooting Low Yield

Caption: Troubleshooting logic for low yield issues.

Safety and Handling

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle all reagents and the final product in a well-ventilated fume hood.[9] Primary aromatic amines can be volatile and toxic upon inhalation.[10]

-

Handling Precautions: Avoid skin and eye contact.[9] Many amines are corrosive and can cause severe burns. In case of contact, flush immediately with copious amounts of water.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Amine waste should be treated as hazardous.

References

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

-

Reductive Amination. Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023, November 9). Retrieved from [Link]

- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.

-

Isolation of primary amines as HCL salt problem. Sciencemadness.org. (2006, December 10). Retrieved from [Link]

-

Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). ResearchGate. (n.d.). Retrieved from [Link]

-

Figure S8. NMR of 1 H spectrum of 1-phenyl-1-propanone (1a), in CDCl3... ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of primary amines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. (n.d.). Retrieved from [Link]

-

1-(3,4-dimethylphenyl)propan-1-amine. Angene Chemical. (n.d.). Retrieved from [Link]

-

Leuckart reaction. Sciencemadness Wiki. (2020, February 11). Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. (n.d.). Retrieved from [Link]

-

Purification of organic hydrochloride salt? ResearchGate. (2017, February 7). Retrieved from [Link]

-

Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised. Universiti Kebangsaan Malaysia. (n.d.). Retrieved from [Link]

-

Aldehydes and Ketones to Amines. Chemistry Steps. (n.d.). Retrieved from [Link]

-

Aromatic Amines Group - information sheet. Canada.ca. (2020, August 15). Retrieved from [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. (n.d.). Retrieved from [Link]